N-propylpyrrolidine-1-carboxamide N-propylpyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 348594-03-6
VCID: VC7814269
InChI: InChI=1S/C8H16N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2-7H2,1H3,(H,9,11)
SMILES: CCCNC(=O)N1CCCC1
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

N-propylpyrrolidine-1-carboxamide

CAS No.: 348594-03-6

Cat. No.: VC7814269

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

N-propylpyrrolidine-1-carboxamide - 348594-03-6

Specification

CAS No. 348594-03-6
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name N-propylpyrrolidine-1-carboxamide
Standard InChI InChI=1S/C8H16N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2-7H2,1H3,(H,9,11)
Standard InChI Key UYDWWRKOUCSKLJ-UHFFFAOYSA-N
SMILES CCCNC(=O)N1CCCC1
Canonical SMILES CCCNC(=O)N1CCCC1

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

N-Propylpyrrolidine-1-carboxamide (IUPAC name: N-propylpyrrolidine-1-carboxamide*) is defined by the molecular formula C₈H₁₆N₂O, corresponding to a molecular weight of 156.23 g/mol. The compound consists of a pyrrolidine ring (C₄H₈N) functionalized with a carboxamide group (-CONH₂) at the 1-position and a propyl substituent (-CH₂CH₂CH₃) on the ring nitrogen .

Table 1: Fundamental Chemical Properties

PropertyValue/Description
Molecular FormulaC₈H₁₆N₂O
Molecular Weight156.23 g/mol
IUPAC NameN-propylpyrrolidine-1-carboxamide
CAS Registry NumberNot yet assigned
Structural FeaturesPyrrolidine ring, carboxamide, propyl chain

Crystallographic and Conformational Analysis

In analogous pyrrolidine-carboxamide compounds, such as N-p-tolylpyrrolidine-1-carboxamide, the pyrrolidine ring adopts a half-chair conformation with subtle torsional adjustments depending on substituents . X-ray diffraction studies reveal that the carboxamide group participates in intermolecular hydrogen bonding, forming C(4) chains along specific crystallographic axes . For N-propylpyrrolidine-1-carboxamide, computational modeling predicts similar conformational flexibility, with the propyl chain inducing steric effects that may influence packing efficiency in the solid state.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of N-propylpyrrolidine-1-carboxamide has been reported, its preparation can be inferred from methods used for structurally related compounds. Two plausible pathways include:

  • Carbamoylation of Pyrrolidine:
    Reaction of pyrrolidine with propyl isocyanate (C₃H₇NCO) under anhydrous conditions yields the target compound via nucleophilic addition-elimination. This method parallels the synthesis of N-aryl pyrrolidine carboxamides .

  • Acylation of Propylamine:
    Condensation of pyrrolidine-1-carbonyl chloride with propylamine (C₃H₇NH₂) in the presence of a base (e.g., triethylamine) facilitates amide bond formation. This route is advantageous for scalability and purity control .

Table 2: Comparative Synthesis Conditions

MethodReagents/ConditionsYield (Estimated)
CarbamoylationPyrrolidine + C₃H₇NCO, 0–5°C, 12h~65%
AcylationPyrrolidine-COCl + C₃H₇NH₂, Et₃N~78%

Purification and Characterization

Crude product purification typically involves recrystallization from ethanol or aqueous methanol. Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): Distinct peaks for the propyl chain (δ 0.8–1.5 ppm for CH₃, δ 1.5–1.7 ppm for CH₂) and pyrrolidine protons (δ 2.8–3.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 156.23 (M⁺) with fragmentation patterns corresponding to the pyrrolidine ring and propyl group.

Physicochemical Properties

Solubility and Stability

N-Propylpyrrolidine-1-carboxamide is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to the hydrophobic propyl chain. Stability studies on analogs suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases .

Thermal Properties

Differential scanning calorimetry (DSC) of similar compounds indicates melting points between 120–140°C, contingent on crystalline packing. The propyl substituent may lower the melting point compared to N-aryl derivatives due to reduced π-π interactions .

Analytical and Spectroscopic Characterization

X-ray Crystallography

Although no crystal structure of N-propylpyrrolidine-1-carboxamide exists, related compounds crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 10–12 Å, b = 10–11 Å, c = 10–11 Å, and β ≈ 98° . Hydrogen bonding between the carboxamide NH and carbonyl oxygen stabilizes the lattice.

Spectroscopic Data

  • Infrared (IR): Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

  • ¹³C NMR: Carbonyl carbon at δ 165–170 ppm; pyrrolidine carbons at δ 25–50 ppm .

Future Directions and Applications

Drug Development

The compound’s balance of hydrophobicity and hydrogen-bonding capacity makes it a candidate for CNS-targeted therapeutics, particularly in neurodegenerative diseases.

Material Science

Functionalization of the propyl chain could yield novel polymers with tunable thermal and mechanical properties.

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